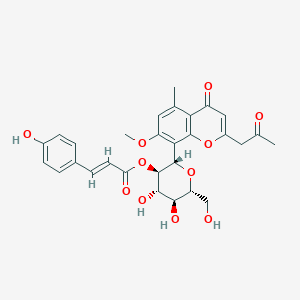
7-O-Methylaloeresin A
Vue d'ensemble
Description
7-O-Methylaloeresin A is a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae) . It exhibits good activity against multiple drug-resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255) with MIC values of 0.72 and 0.18 mM, respectively . It also has antioxidant activities, giving IC50 values of 0.026 mM and 0.021 mM for DPPH and 2-deoxyribose degradation assay, respectively .
Molecular Structure Analysis
The molecular formula of 7-O-Methylaloeresin A is C29H30O11 . Its structure was elucidated by spectroscopic data (MS, UV, 1H- and 13C-NMR) . The molecular weight is 554.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-O-Methylaloeresin A include a molecular weight of 554.5 g/mol . It has 4 hydrogen bond donors and 11 hydrogen bond acceptors .Applications De Recherche Scientifique
Anti-Inflammatory Properties
Aloe vera extracts, which contain 7-O-Methylaloeresin A, possess anti-inflammatory properties . This could make it useful in treating conditions characterized by inflammation.
Antioxidant Activity
Aloe vera extracts also have antioxidant activities . Antioxidants help to protect the body’s cells from damage by free radicals, which are unstable molecules that can cause damage to cells. This suggests that 7-O-Methylaloeresin A could be used in supplements or treatments to boost the body’s antioxidant levels.
UV Protective Properties
The topical application of Aloe vera extracts, which contain 7-O-Methylaloeresin A, has been shown to mitigate changes in the skin induced by UVB irradiation . This suggests that it could be used in sunscreens or other products designed to protect the skin from UV damage.
Antimicrobial Activity
7-O-Methylaloeresin A has been found to have strong antimicrobial activity against a wide range of Gram-negative and Gram-positive bacteria and fungi strains . This suggests that it could be used in the development of new antibacterial agents.
Potential Use in Food Preservation
Given its antimicrobial properties, 7-O-Methylaloeresin A could potentially be used in food preservation. For example, it has been suggested that Aloe vera extracts, which contain 7-O-Methylaloeresin A, could be used to coat food products to extend their shelf life .
Safety and Hazards
Mécanisme D'action
Target of Action
7-O-Methylaloeresin A, a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae), exhibits good activity against multiple agent resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255) . These bacteria are the primary targets of 7-O-Methylaloeresin A. Staphylococcus aureus and Salmonella typhimurium are common pathogens that can cause a variety of infections in humans.
Mode of Action
It’s known that the compound exhibits antimicrobial activity, suggesting it may interfere with essential biological processes in these bacteria, leading to their inhibition or death .
Result of Action
7-O-Methylaloeresin A exhibits good activity against multiple agent resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that the compound can effectively inhibit the growth of these bacteria, leading to a decrease in infection.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Methylaloeresin A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



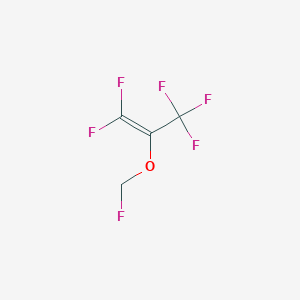
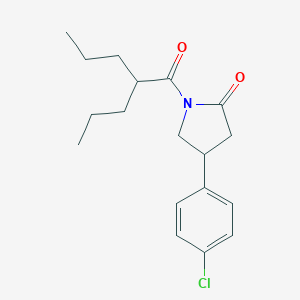
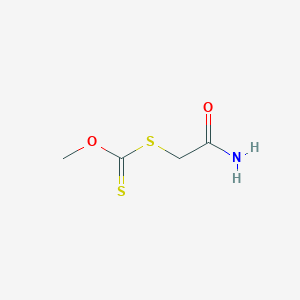
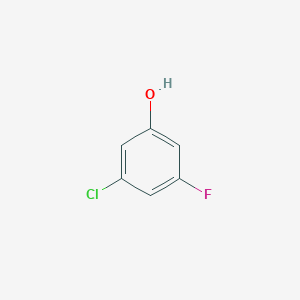
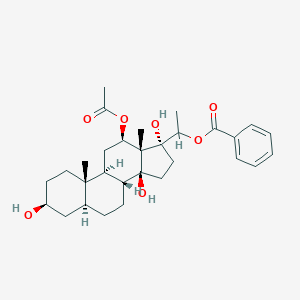
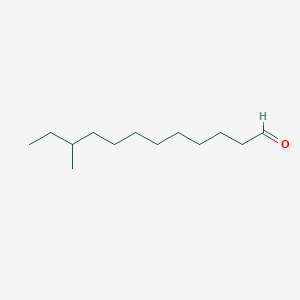


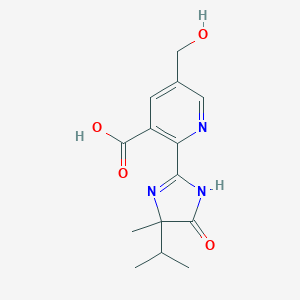
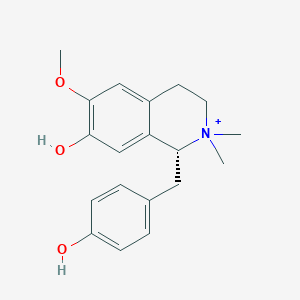
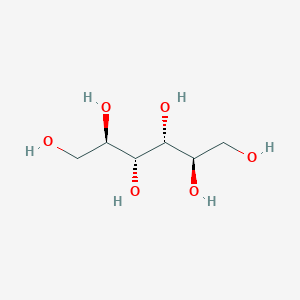
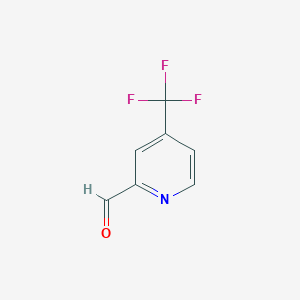

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)